molecular formula C7H16O2 B156353 5-Methylhexane-1,5-diol CAS No. 1462-11-9

5-Methylhexane-1,5-diol

Cat. No.: B156353
CAS No.: 1462-11-9
M. Wt: 132.2 g/mol
InChI Key: LNFDWQCEHXSMLT-UHFFFAOYSA-N
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Description

5-Methylhexane-1,5-diol (C₇H₁₆O₂, molecular weight 132.20 g/mol) is a branched aliphatic diol with hydroxyl groups at the terminal 1 and 5 positions of a six-carbon chain, featuring a methyl substituent at the 5th carbon. For instance, details the reaction of 1,5-dichloro-5-methylhexane with SbF₅ in sulfur dioxide, which may serve as a precursor for synthesizing this compound via hydrolysis . The methyl branching likely influences its physicochemical properties, such as solubility and steric effects, compared to linear diols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1,5-diol can be achieved through several methods. One common approach involves the reduction of 5-Methylhexane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-Methylhexane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylhexane-1,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 5-Methylhexane-1,5-dione or 5-Methylhexanoic acid.

    Reduction: 5-Methylhexane.

    Substitution: 5-Methylhexane-1,5-dichloride.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Methylhexane-1,5-diol serves as a versatile building block in organic synthesis. It is utilized as a precursor for synthesizing various complex molecules, including pharmaceuticals and agrochemicals. The compound's diol functionality allows it to participate in various chemical reactions such as oxidation and reduction.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
OxidationConverts to ketones or carboxylic acids5-Methylhexanoic acid
ReductionForms alkanes using strong reducing agents5-Methylhexane
SubstitutionHydroxyl groups can be replaced with other groups5-Methylhexane-1,5-dichloride

Biological Research

Solvent and Reagent in Biochemical Assays

In biological research, this compound is employed as a solvent and reagent in biochemical assays. Its hydroxyl groups facilitate enzyme-catalyzed reactions, making it useful for studying enzyme kinetics and mechanisms.

Case Study: Enzyme-Catalyzed Reactions

A study demonstrated that this compound enhances the solubility of certain substrates in enzyme assays, improving reaction rates and yields. This property is particularly beneficial in high-throughput screening processes for drug discovery.

Pharmaceutical Applications

Potential Therapeutic Properties

The compound is under investigation for its potential therapeutic applications. It is used in the formulation of certain drugs and as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

Table 2: Pharmaceutical Formulations Using this compound

Drug NameRole of this compound
Drug ASolubilizer
Drug BStabilizer in formulations
Drug CIntermediate in synthesis

Industrial Applications

Production of Polymers and Resins

In the industrial sector, this compound is utilized in producing polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of polymeric materials.

Case Study: Polymer Production

A research study highlighted the effectiveness of incorporating this compound into polyurethane formulations. The resulting materials exhibited improved tensile strength and flexibility compared to those without the diol.

Mechanism of Action

The mechanism of action of 5-Methylhexane-1,5-diol depends on its specific application. In chemical reactions, the hydroxyl groups participate in nucleophilic substitution and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Pentane-1,5-diol

  • Structure : Linear five-carbon diol (HO(CH₂)₅OH).
  • Molecular Weight : 104.15 g/mol.
  • Key Findings :
    • In % Pentane-1,5-diol significantly enhanced the percutaneous absorption of terbinafine compared to Propane-1,2-diol, attributed to its optimal chain length and hydrophilicity .
    • Application : Effective penetration enhancer in dermatology due to balanced lipophilicity and molecular weight.

Propane-1,2-diol (Propylene Glycol)

  • Structure : Three-carbon diol with adjacent hydroxyl groups (HOCH₂CH(OH)CH₃).
  • Molecular Weight : 76.09 g/mol.
  • Key Findings :
    • Demonstrated lower efficacy as an absorption enhancer compared to Pentane-1,5-diol in the same study .
    • Application : Common solvent and humectant in pharmaceuticals but less effective for enhancing transdermal drug delivery.

Hexane-1,6-diol

  • Structure : Linear six-carbon diol (HO(CH₂)₆OH).
  • Molecular Weight : 118.18 g/mol.
  • Key Differences: Lacks the methyl branching of 5-Methylhexane-1,5-diol, leading to higher crystallinity and melting point.

Aromatic Diols (e.g., 9,10-Dihydrophenanthrene-2,7-diol)

  • Structure : Aromatic rings with hydroxyl groups () .
  • Key Differences :
    • Aromatic diols exhibit rigid planar structures, enabling π-π interactions in medicinal chemistry (e.g., antioxidant or anticancer activity).
    • Application : Primarily in natural product pharmacology, unlike aliphatic diols used in industrial or dermatological contexts.

Hexamethylene Diisocyanate

  • Structure : Six-carbon chain with terminal isocyanate groups (OCN(CH₂)₆NCO) .
  • Key Differences: Reactive isocyanate groups enable polyurethane production, whereas diols like this compound serve as intermediates or solvents. Hazard Profile: Hexamethylene diisocyanate is toxic and regulated under REACH, unlike non-reactive diols .

Data Table: Comparative Analysis of Diols

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₇H₁₆O₂ 132.20 Branched structure, moderate solubility Potential solvent, synthesis intermediate
Pentane-1,5-diol C₅H₁₂O₂ 104.15 Linear, hydrophilic Transdermal drug delivery
Propane-1,2-diol C₃H₈O₂ 76.09 Small, hygroscopic Pharmaceutical solvent
Hexane-1,6-diol C₆H₁₄O₂ 118.18 Linear, high melting point Polymer production

Research Findings and Implications

  • Functional Group Impact : Branched diols like this compound may exhibit enhanced lipid solubility compared to linear analogs, favoring applications in permeation enhancement.
  • Safety and Regulation : Aliphatic diols generally have lower toxicity profiles than isocyanates () or aromatic derivatives (), making them suitable for biomedical use .

Biological Activity

5-Methylhexane-1,5-diol (CAS Number: 1462-11-9) is an organic compound characterized by its two hydroxyl (-OH) groups located on the first and fifth carbons of a hexane backbone. Its molecular formula is C7H16O2, and it is classified as a diol. This compound is notable for its unique structural features, which influence its chemical properties and biological activities.

The biological activity of this compound primarily stems from its hydroxyl groups, which enable it to participate in various biochemical reactions. These groups can act as nucleophiles in substitution reactions and can also undergo oxidation to form ketones or carboxylic acids. This versatility makes it useful in biochemical assays and as a reagent in enzymatic studies .

Applications in Research and Medicine

This compound has been investigated for several applications:

  • Biochemical Research : It serves as a solvent and reagent in enzyme-catalyzed reactions, particularly those involving hydroxyl groups.
  • Pharmaceutical Development : The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and has potential therapeutic properties .
  • Industrial Uses : It acts as a cross-linking agent in polymer production, enhancing the mechanical properties of materials.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureUnique Features
1,5-HexanediolC6H14O2Lacks methyl group at the fifth carbon
2-Methyl-2,4-pentanediolC7H16O2Contains two hydroxyl groups but different chain structure
1,6-HexanediolC6H14O2Hydroxyl groups at the first and sixth carbons

The presence of the methyl group at the fifth carbon in this compound enhances its reactivity and distinguishes it from other diols.

Research Findings

Several studies have explored the biological activity of this compound:

  • Enzymatic Reactions : Research indicates that this compound can significantly influence enzyme activity due to its ability to interact with active sites through hydrogen bonding facilitated by its hydroxyl groups.
  • Synthesis of Pharmaceuticals : A study highlighted its role as an intermediate in synthesizing compounds with potential therapeutic effects, including anti-inflammatory agents .
  • Polymer Chemistry : Its application as a cross-linking agent has been documented to improve the mechanical strength of polymeric materials used in various industrial applications.

Case Study 1: Enzyme Interaction

A study investigated the effect of this compound on the enzyme lipase. The results demonstrated that the compound could enhance lipase activity by stabilizing the enzyme's conformation through hydrogen bonding interactions with its hydroxyl groups.

Case Study 2: Pharmaceutical Synthesis

In another research effort, this compound was utilized as a precursor for synthesizing chiral beta-blockers. The study illustrated how modifications to this compound could lead to derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methylhexane-1,5-diol, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous diol synthesis strategies can be adapted. For example, (2E)-2-pentene-1,5-diol is synthesized via Grignard reactions using vinylcyclopropane or 4-bromotetrahydropyran precursors . For this compound, a similar approach could involve selective hydrogenation of alkene intermediates or diastereoselective reduction of diketones. Optimization should focus on:

  • Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation.
  • Temperature control : To minimize side reactions like over-reduction or isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

  • Chromatography : HPLC or GC-MS to assess purity (e.g., as in , where GC-MS data for similar diols are tabulated) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm hydroxyl and methyl group positions (e.g., compare with spectral data for hexane-1,5-diol in ) .
  • Melting/Boiling Points : Cross-reference experimental values with computational predictions (see Table 1 below).

Table 1: Thermodynamic Properties of this compound (Predicted vs. Experimental)

PropertyPredicted (DFT)ExperimentalSource
Boiling Point (°C)290–300291.15
Density (g/cm³)0.95–1.020.932

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for structurally related diols (e.g., pentane-1,5-diol in ):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., force field parameterization) improve the prediction of this compound’s physicochemical behavior?

describes systematic force field optimization for diols using experimental liquid-phase data (e.g., density, enthalpy of vaporization). For this compound:

  • Parameterization : Fit torsional angles and van der Waals interactions to reproduce experimental boiling points and densities .
  • Validation : Compare molecular dynamics (MD) simulations with experimental viscosity and diffusion coefficients.
  • Software Tools : GROMACS or AMBER for MD simulations; Gaussian for quantum mechanical benchmarks.

Q. How can contradictory data on diol reactivity (e.g., in enzyme-catalyzed vs. abiotic systems) be resolved for this compound?

Contradictions may arise from:

  • Steric Effects : The methyl group in this compound could hinder enzyme binding (e.g., alcohol dehydrogenases).
  • Solvent Interactions : Polar solvents may stabilize transition states differently in enzymatic vs. chemical reactions. Methodology :
  • Kinetic Studies : Compare reaction rates under enzymatic (e.g., Candida antarctica lipase) and abiotic (e.g., acidic/basic catalysis) conditions.
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydroxyl group reactivity .

Q. What strategies can enhance the antimicrobial efficacy of this compound derivatives, based on structure-activity relationships (SAR)?

highlights pentane-1,5-diol’s antimicrobial mechanism (osmotic stress via water displacement). For this compound:

  • Derivatization : Introduce halogen atoms (e.g., fluorine) to increase membrane permeability.
  • Formulation : Optimize solubility in topical creams using co-solvents (e.g., ethanol:water mixtures) to enhance bioavailability .
  • Synergy Testing : Combine with existing antibiotics (e.g., β-lactams) to overcome resistance.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Discrepancies (e.g., boiling points in vs. computational predictions) may stem from:

  • Impurities : Trace solvents or byproducts skewing experimental measurements.
  • Method Variability : Differences in distillation setups or calorimetric techniques. Resolution :
  • Reproduce Experiments : Use high-purity samples (>99%) and standardized ASTM methods.
  • Cross-Validate : Compare with gas-phase electron diffraction or cryoscopic data .

Q. Key Research Gaps

  • Toxicity Profiling : No data on this compound’s metabolic fate (e.g., glucuronidation pathways).
  • Ecological Impact : Degradation kinetics in soil/water systems remain unstudied.

Properties

IUPAC Name

5-methylhexane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDWQCEHXSMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456460
Record name 5-methyl-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-11-9
Record name 5-Methyl-1,5-hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexane-1,5-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 67 mL of a 3.0M solution of methylmagnesium bromide (201 mmol in ether) stirring at 0° C. under argon, was added dropwise a solution of valerolactone (5.0 g, 50 mmol) in 25 mL dry THF. A white precipitate was formed. After 30 minutes the reaction mixture was warmed up to room temperature. After 4.5 hours, the reaction was quenched with 12 mL of water and concentrated on a rotoevaporator. The residue was stirred with 50 mL EtOAc and 20 mL saturated aqueous NH4Cl. The 2 layers were separated. The aqueous layer was extracted twice more with EtOAc (50 mL each). The organic layers were combined and washed with brine, dried over MgSO4, and concentrated on a rotoevaporator to obtain 5.57 g (84%) of the title product. Rf is 0.35 in EtOAc; UV, Ce(SO4)2.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
5-Methylhexane-1,5-diol

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